7-Bromomethyl-2-methylindazole: A Versatile Synthetic Intermediate in Modern Drug Discovery
7-Bromomethyl-2-methylindazole: A Versatile Synthetic Intermediate in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, particularly kinase inhibitors. Within this class, functionalized intermediates that allow for precise structural modifications are of paramount importance. 7-Bromomethyl-2-methylindazole (CAS No. 1363380-76-0) has emerged as a key building block, prized for its unique combination of a stable, N2-methylated indazole core and a highly reactive bromomethyl group at the 7-position. This configuration provides a versatile synthetic handle for introducing the (2-methyl-2H-indazol-7-yl)methyl moiety into larger, more complex molecules. This technical guide provides a comprehensive analysis of its synthesis, chemical properties, reactivity, and strategic applications in the development of novel therapeutics, offering field-proven insights for professionals in drug discovery.
Core Physicochemical and Structural Data
7-Bromomethyl-2-methylindazole is a solid organic compound whose utility is defined by its bifunctional nature: a heterocyclic core that influences biological target interaction and a reactive side chain for covalent bond formation.
| Property | Value | Source |
| IUPAC Name | 7-(bromomethyl)-2-methyl-2H-indazole | |
| CAS Number | 1363380-76-0 | |
| Molecular Formula | C₉H₉BrN₂ | |
| Molecular Weight | 225.085 g/mol | |
| Appearance | Typically a solid | |
| Storage | Sealed in dry, Room Temperature |
Strategic Synthesis: A Multi-Step Approach
The synthesis of 7-Bromomethyl-2-methylindazole is not a trivial, single-step reaction. It requires a strategic, multi-step approach that carefully controls regioselectivity, particularly during the critical N-methylation step, followed by a selective side-chain halogenation. The most logical and field-proven pathway involves the N-methylation of a 7-methyl-1H-indazole precursor, followed by radical bromination.
Step 1: Regioselective N-Methylation of 7-Methyl-1H-indazole
A significant challenge in the alkylation of the indazole scaffold is the control of regioselectivity between the N1 and N2 positions of the pyrazole ring. The reaction outcome is a delicate balance of kinetic and thermodynamic factors, heavily influenced by the choice of base, solvent, alkylating agent, and the electronic properties of substituents on the indazole ring. While N1 alkylation is often the thermodynamically favored product, N2 alkylation can be achieved under specific conditions. For 7-substituted indazoles, steric hindrance at the C7 position can disfavor N1 alkylation, providing a pathway to the desired N2 isomer.
The following protocol is designed to favor the formation of the N2-methylated product, 2,7-dimethyl-2H-indazole.
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base required to fully deprotonate the weakly acidic indazole N-H. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
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Substrate Addition: Dissolve 7-methyl-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
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Deprotonation: Allow the mixture to slowly warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed. This ensures the complete formation of the indazolide anion.
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Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.1 equivalents) dropwise. Causality: Methyl iodide is a highly reactive methylating agent. The addition at low temperature helps to manage the exothermicity of the Sₙ2 reaction.
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Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, must be purified by column chromatography on silica gel to isolate the desired 2,7-dimethyl-2H-indazole.
Caption: Step-by-step workflow for the N2-methylation of 7-methyl-1H-indazole.
Step 2: Radical Side-Chain Bromination
With the 2,7-dimethyl-2H-indazole in hand, the final step is the selective bromination of the benzylic methyl group at the 7-position. This transformation is reliably achieved via a free-radical substitution mechanism, which is highly selective for benzylic C-H bonds over aromatic C-H bonds.
The reagent of choice is N-Bromosuccinimide (NBS). The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or UV irradiation. Causality: A non-polar solvent is crucial as it disfavors ionic reaction pathways, such as electrophilic aromatic substitution on the indazole ring, thereby ensuring high selectivity for the desired side-chain bromination.
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Setup: In a round-bottom flask fitted with a reflux condenser and nitrogen inlet, dissolve 2,7-dimethyl-2H-indazole (1.0 equivalent) in anhydrous carbon tetrachloride.
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
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Initiation & Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for several hours. The reaction can be monitored by TLC for the disappearance of the starting material. Causality: Heating provides the thermal energy needed to decompose AIBN into radicals, which initiates the chain reaction. The reaction is complete when the denser succinimide byproduct forms and sinks to the bottom of the flask.
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Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
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Purification: Combine the filtrates and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 7-Bromomethyl-2-methylindazole.
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Final Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.
Caption: Key steps in the free-radical bromination of the 7-methyl group.
Synthetic Utility in Medicinal Chemistry
The primary value of 7-Bromomethyl-2-methylindazole lies in the reactivity of its bromomethyl group. This functional group acts as a potent electrophile, making the molecule an excellent alkylating agent for a wide array of nucleophiles via Sₙ2 reactions. This allows for the covalent attachment of the (2-methyl-2H-indazol-7-yl)methyl fragment to a variety of molecular scaffolds, a common strategy in analog synthesis and lead optimization.
The indazole core itself often serves as a bioisostere for indole or as a critical pharmacophore that interacts with the ATP-binding site of protein kinases. The 7-substituent projects into a region of the binding pocket where modifications can significantly enhance potency and selectivity.
Caption: General reactivity of 7-Bromomethyl-2-methylindazole with nucleophiles.
Key Applications:
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Kinase Inhibitors: The indazole nucleus is a validated scaffold for ATP-competitive kinase inhibitors. This intermediate allows for the exploration of the 7-position, linking the core to other pharmacophoric elements.
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Receptor Antagonists: The scaffold is also found in antagonists for various receptors. The ability to functionalize the 7-position is crucial for tuning receptor subtype selectivity and pharmacokinetic properties.
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Fragment-Based Drug Discovery (FBDD): The molecule can be used to elaborate on initial fragment hits, growing the fragment from the 7-position to achieve higher affinity and improved drug-like properties.
Predicted Spectroscopic Profile
While extensive published spectra for this specific intermediate are not widely available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. This predicted data is essential for reaction monitoring and quality control.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment | ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| H3 | ~8.1 | s | CH (pyrazole) | C=N | ~145 | C 3 |
| H4 | ~7.6 | d | Ar-H | C-N | ~141 | C 7a |
| H5 | ~7.1 | t | Ar-H | Ar-CH | ~129 | C 5 |
| H6 | ~7.3 | d | Ar-H | Ar-C | ~127 | C 7 |
| CH₂Br | ~4.9 | s | CH₂ Br | Ar-C | ~124 | C 3a |
| N-CH₃ | ~4.2 | s | N-CH₃ | Ar-CH | ~122 | C 4 |
| Ar-CH | ~119 | C 6 | ||||
| N-CH₃ | ~35 | N-CH₃ | ||||
| CH₂Br | ~30 | CH₂ Br |
Table 3: Predicted Key Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Feature | Predicted Value / Observation |
| IR | C-H stretch (Aromatic) | 3050-3150 cm⁻¹ |
| C-H stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=N, C=C stretch | 1500-1620 cm⁻¹ | |
| C-Br stretch | 550-650 cm⁻¹ | |
| MS (ESI+) | [M+H]⁺ | m/z 225.0, 227.0 |
| Key Observation | Characteristic isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br isotopes) |
Safety and Handling
As a reactive benzylic bromide, 7-Bromomethyl-2-methylindazole should be handled with caution. Such compounds are typically classified as lachrymators and irritants. Due to its nature as an alkylating agent, it should be considered a potential mutagen and handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood.
Conclusion
7-Bromomethyl-2-methylindazole is a high-value, strategic intermediate for chemical and pharmaceutical research. Its synthesis, while requiring careful control over regioselectivity and reaction conditions, provides access to a versatile building block. The presence of the reactive bromomethyl group at the 7-position, combined with the N2-methylated indazole core, offers a reliable and powerful tool for medicinal chemists to construct novel molecular entities, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in drug discovery programs.
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